1,3-Diphenylpropene

CAS No.: 3412-44-0

Cat. No.: VC1816702

Molecular Formula: C15H14

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3412-44-0 |

|---|---|

| Molecular Formula | C15H14 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | [(E)-3-phenylprop-1-enyl]benzene |

| Standard InChI | InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+ |

| Standard InChI Key | AIMDYNJRXHEXEL-KPKJPENVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C/C=C/C2=CC=CC=C2 |

| SMILES | C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

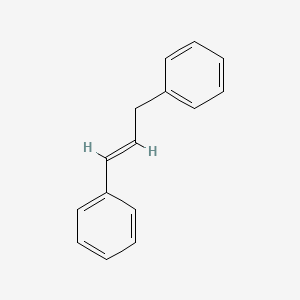

1,3-Diphenylpropene (CAS Registry Number 5209-18-7) is also known by alternative names including "Benzene, 1,1'-(1-propene-1,3-diyl)bis-" and "1,3-diphenyl-1-propene" . The compound features a three-carbon propene chain with phenyl groups attached at the first and third carbon positions. The IUPAC Standard InChIKey for this compound is AIMDYNJRXHEXEL-UHFFFAOYSA-N .

The molecular structure of 1,3-diphenylpropene contains a double bond in the propene backbone, which gives rise to geometric isomerism (cis and trans configurations) . The molecular weight of this compound is 194.2717 g/mol . Its structural characteristics significantly influence its physical and chemical behaviors, particularly in terms of reactivity and thermodynamic properties.

Physical Properties

1,3-Diphenylpropene demonstrates specific physical characteristics that are important for understanding its behavior under various conditions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 1,3-Diphenylpropene

The compound exhibits a relatively high boiling point of 586 K (approximately 313°C), which indicates significant intermolecular forces, likely due to the presence of the phenyl groups that contribute to π-π stacking interactions . The melting point of 285 K (approximately 12°C) suggests that the compound is a solid at standard room temperature but liquefies at moderately elevated temperatures .

Thermodynamic Properties

The thermodynamic characteristics of 1,3-diphenylpropene provide insights into its energy relationships and behavior during physical and chemical transformations. Table 2 presents the thermodynamic data available for this compound.

Temperature-Dependent Properties

The behavior of 1,3-diphenylpropene varies significantly with temperature, particularly regarding its heat capacity and viscosity. Tables 3 and 4 detail these temperature-dependent properties.

Table 3: Gas-Phase Heat Capacity of 1,3-Diphenylpropene at Various Temperatures

Table 4: Viscosity of 1,3-Diphenylpropene at Various Temperatures

The heat capacity of 1,3-diphenylpropene increases with rising temperature, which is consistent with the general thermodynamic principle that molecules have access to more energy states at higher temperatures . Conversely, as temperature increases, the viscosity decreases dramatically, reflecting the typical inverse relationship between temperature and viscosity in liquids . This pattern indicates that the compound becomes much more fluid at elevated temperatures.

Vapor Pressure Characteristics

The vapor pressure of 1,3-diphenylpropene follows the equation:

ln(Pvp) = A + B/(T + C)

Where:

-

Coefficient A = 1.35903e+01

-

Coefficient B = -4.35101e+03

-

Coefficient C = -1.01042e+02

This equation is valid within the temperature range of 428.12 K to 626.60 K .

Table 5: Vapor Pressure of 1,3-Diphenylpropene at Various Temperatures

| Temperature (K) | Vapor Pressure (kPa) | Source |

|---|---|---|

| 428.12 | 1.33 | Calculated |

| 450.17 | 3.09 | Calculated |

| 472.23 | 6.48 | Calculated |

| 494.28 | 12.50 | Calculated |

The vapor pressure data indicates that 1,3-diphenylpropene has relatively low volatility at room temperature but becomes increasingly volatile as temperature rises . This property is important for applications that might involve distillation or other separation techniques.

Isomerism and Stereochemistry

1,3-Diphenylpropene exists in both cis and trans isomeric forms due to the presence of the double bond in the propene chain . The Journal of Organic Chemistry has published research on these isomers, indicating their significance in organic chemistry . The stereochemistry of 1,3-diphenylpropene affects its physical properties, reactivity patterns, and potential applications in synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume